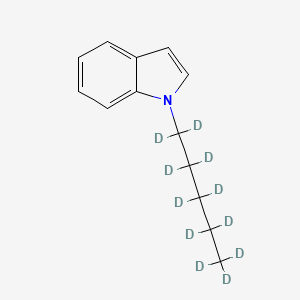
N-Pentylindole-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentylindole-d11 is a deuterated derivative of N-pentylindole, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard. N-Pentylindole itself is a synthetic cannabinoid and is often used as a marker for the detection of synthetic cannabinoids in various samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Pentylindole-d11 can be synthesized through a multi-step process involving the deuteration of N-pentylindole. The synthesis typically starts with the preparation of N-pentylindole, which involves the alkylation of indole with 1-bromopentane under basic conditions . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the deuterated compound. The final product is purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentylindole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Pentylindole-d11 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Pentylindole-d11 is similar to that of other synthetic cannabinoids. It acts as an agonist at the cannabinoid receptors (CB1 and CB2) in the brain, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological effects, including altered perception, mood, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but different functional groups.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the indole ring.
APICA: A synthetic cannabinoid with a different alkyl chain length.
Uniqueness
N-Pentylindole-d11 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and quantifying synthetic cannabinoids. Its stability and isotopic labeling provide advantages in analytical applications compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
Clé InChI |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21 |
SMILES canonique |
CCCCCN1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
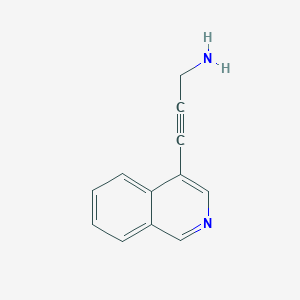
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
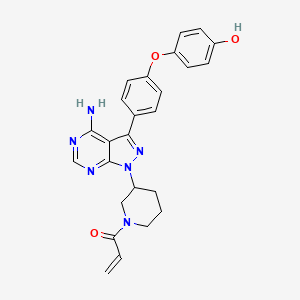

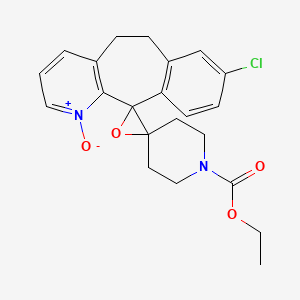
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
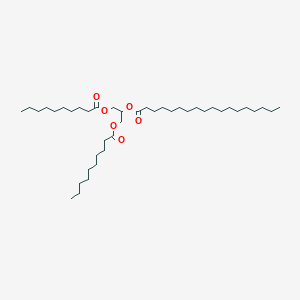
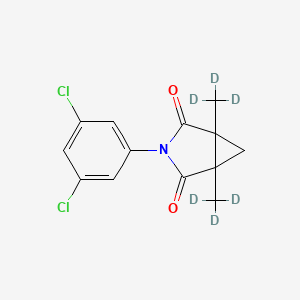
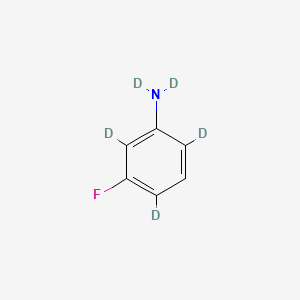
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
